Diphenyl (4-methylphenyl)phosphonate
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Overview
Description
Diphenyl (4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C₁₉H₁₇O₃P. It is a phosphonate ester, where the phosphorus atom is bonded to two phenyl groups and one 4-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with 4-methylphenol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can produce this compound in high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Chemistry
In chemistry, diphenyl (4-methylphenyl)phosphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and is involved in various catalytic processes .
Biology and Medicine
The compound has applications in medicinal chemistry, particularly in the development of antiviral and antibacterial agents. Phosphonate derivatives are known for their biological activity and are used in the treatment of infections caused by multidrug-resistant pathogens .
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of diphenyl (4-methylphenyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with them. The compound’s phosphonate group mimics the natural substrate of certain enzymes, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic acid: Similar in structure but lacks the 4-methylphenyl group.
Triphenylphosphine oxide: Contains three phenyl groups bonded to phosphorus.
Diethyl 4-methylbenzylphosphonate: Similar but with ethyl groups instead of phenyl groups.
Uniqueness
Diphenyl (4-methylphenyl)phosphonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
60265-13-6 |
---|---|
Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C19H17O3P/c1-16-12-14-19(15-13-16)23(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
AHTVQWJLALXAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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